molecular formula C17H17NO2 B13693113 2-(2,6-Dimethoxyphenyl)-1-methylindole

2-(2,6-Dimethoxyphenyl)-1-methylindole

Cat. No.: B13693113
M. Wt: 267.32 g/mol
InChI Key: KYOHNELTSKRXDZ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-1-methylindole is a substituted indole derivative characterized by a 1-methylindole core linked to a 2,6-dimethoxyphenyl group. Its molecular formula is C₁₈H₁₅NO₂, with a molecular weight of 277.32 g/mol and elemental composition of C (77.96%), H (5.45%), N (5.05%) . The compound has been synthesized via acid-catalyzed cyclization using p-toluenesulfonic acid in dichloromethane, followed by extraction and purification . Key spectral data include a mass spectrum (EI) with a molecular ion peak at m/z 277 (M⁺, 100%) and NMR signals confirming aromatic and methoxy substituents .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-1-methylindole

InChI

InChI=1S/C17H17NO2/c1-18-13-8-5-4-7-12(13)11-14(18)17-15(19-2)9-6-10-16(17)20-3/h4-11H,1-3H3

InChI Key

KYOHNELTSKRXDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=C(C=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylindole typically involves the reaction of 2,6-dimethoxyphenylboronic acid with 1-methylindole under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)-1-methylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)-1-methylindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-(2,6-Dimethoxyphenyl)-1-methylindole C₁₈H₁₅NO₂ 277.32 1-methylindole, 2,6-dimethoxyphenyl Acid-catalyzed cyclization ; potential GPCR interaction
2,3,9,10-Tetramethoxyindolo-isoquinolinone (7a) C₂₀H₁₅NO₅ 349.34 Fused indolo-isoquinolinone, tetramethoxy Synthesized from this compound; higher complexity
2-((5-(2,4-Dimethoxyphenyl)-triazol-3-yl)thio)acetic acid C₁₁H₁₁N₃O₃S 265.29 2,4-dimethoxyphenyl, triazole-thioacetate Esterifiable; predicted low toxicity via GUSAR
SR48692 (GPCR ligand) C₃₂H₃₃ClN₄O₅ 613.09 2,6-dimethoxyphenyl, pyrazole, tricyclodecane Neurotensin receptor antagonist
2-Phenyl-1H-indole C₁₄H₁₁N 193.24 Unsubstituted phenyl, indole Industrial use; requires safety precautions

Substituent Position and Bioactivity

  • Methoxy Group Orientation : The 2,6-dimethoxy substitution in the target compound creates a sterically hindered, symmetric aromatic system, distinct from 2,4- or 3,4-dimethoxy analogs (). These positional differences influence electronic properties (e.g., electron-donating effects) and receptor binding. For example, SR48692’s 2,6-dimethoxyphenyl group enhances selectivity for neurotensin receptors , whereas 3,4-dimethoxy derivatives () may favor other targets.
  • Core Heterocycle : The 1-methylindole core differentiates the compound from pyrazole-based GPCR ligands () and triazole derivatives (). Indole’s planar structure and nitrogen orientation may facilitate π-π stacking or hydrogen bonding in biological systems.

Key Research Findings and Implications

Structural Complexity vs. Bioactivity : Increasing methoxy substitution (e.g., tetramethoxy compound in ) enhances molecular complexity but may reduce bioavailability due to higher molecular weight (>300 g/mol).

Substituent-Driven Receptor Selectivity : The 2,6-dimethoxy motif is critical in GPCR ligands (), implying that the target compound could be optimized for similar applications through functional group tuning.

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